Ethyl 3-(aminomethyl)benzoate
Overview
Description
Ethyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(aminomethyl)benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl benzoate.
Nitration: Ethyl benzoate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position, forming ethyl 3-nitrobenzoate.
Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in ethyl 3-aminobenzoate.
Aminomethylation: Finally, ethyl 3-aminobenzoate is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aminomethyl group is oxidized to a carboxyl group, forming ethyl 3-(carboxymethyl)benzoate.
Reduction: The compound can be reduced to form ethyl 3-(methylamino)benzoate using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Ethyl 3-(carboxymethyl)benzoate.
Reduction: Ethyl 3-(methylamino)benzoate.
Substitution: Ethyl 3-(halomethyl)benzoate or ethyl 3-(alkylamino)benzoate.
Scientific Research Applications
Ethyl 3-(aminomethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including dyes and polymers.
Biological Studies: It is employed in studies investigating the interaction of esters with biological membranes and enzymes.
Industrial Applications: this compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-aminobenzoate: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
Methyl 3-(aminomethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 4-(aminomethyl)benzoate: The aminomethyl group is positioned at the para position, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both an ester and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSCFXZWYNPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876026 | |
Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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